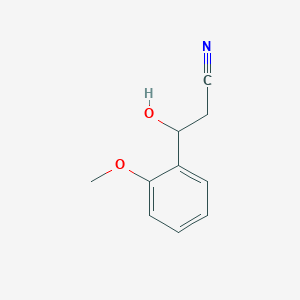
3-Hydroxy-3-(2-methoxyphenyl)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 3-Hydroxy-3-(2-methoxyphenyl)propanenitrile can be achieved through several routes. One common method involves the reaction of 2-methoxybenzaldehyde with malononitrile in the presence of a base, followed by hydrolysis and decarboxylation . Another method includes the reaction of 2-methoxybenzyl cyanide with formaldehyde and a base, followed by hydrolysis . These methods provide efficient ways to produce the compound in laboratory settings.
Analyse Des Réactions Chimiques
3-Hydroxy-3-(2-methoxyphenyl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones under specific conditions.
Reduction: It can be reduced to form alcohols or amines, depending on the reagents and conditions used.
Substitution: The nitrile group can be substituted with other functional groups such as amines or esters through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or alcohols . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
3-Hydroxy-3-(2-methoxyphenyl)propanenitrile has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Hydroxy-3-(2-methoxyphenyl)propanenitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups . These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
3-Hydroxy-3-(2-methoxyphenyl)propanenitrile can be compared with other similar compounds, such as:
3-Hydroxy-2-methylpropanenitrile: This compound has a similar structure but lacks the methoxy group, which can affect its reactivity and biological activity.
2-Methoxybenzyl cyanide: This compound has a similar aromatic ring structure but lacks the hydroxyl group, which can influence its chemical properties and applications.
The presence of both the hydroxyl and methoxy groups in this compound makes it unique and provides it with distinct chemical and biological properties .
Propriétés
IUPAC Name |
3-hydroxy-3-(2-methoxyphenyl)propanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-13-10-5-3-2-4-8(10)9(12)6-7-11/h2-5,9,12H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIDAGKOSEVZIMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CC#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B2933099.png)

![N-(1-cyanocycloheptyl)-2-[(2-methyl-1,3-benzothiazol-6-yl)amino]acetamide](/img/structure/B2933101.png)
![2-({[(2-chlorophenyl)methyl]sulfanyl}methyl)-1H-1,3-benzodiazole](/img/structure/B2933103.png)
![(2Z)-2-cyano-3-[2,5-dimethyl-1-(1-naphthyl)-1H-pyrrol-3-yl]acrylic acid](/img/structure/B2933104.png)

![4-(3-methylbenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2933109.png)
![N'-(4-carbamoylphenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide](/img/structure/B2933112.png)


